

A Comprehensive Technical Guide on the Physicochemical Properties and Structural Elucidation of Conessine

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Compound of Interest

Compound Name: Conessine

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This technical guide provides an in-depth overview of the steroidal alkaloid **Conessine**, covering its core physicochemical properties and the methodologies employed for its structural elucidation. **Conessine**, a naturally occurring compound found in plants of the Apocynaceae family, has garnered significant interest for its diverse biological activities, including its potent and selective antagonism of the histamine H3 receptor.^{[1][2]}

Physicochemical Properties of Conessine

Conessine is a white to tan crystalline solid.^{[1][3]} For optimal stability, it should be stored at room temperature or, for long-term preservation, desiccated at -20°C.^{[1][4]}

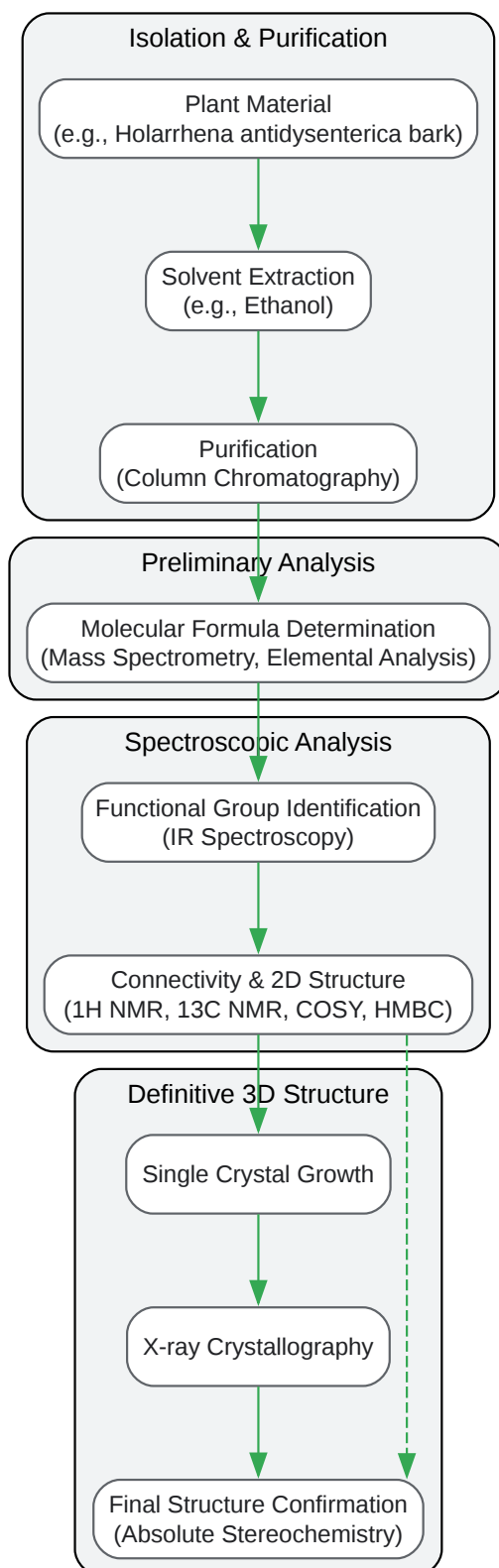
The key physicochemical parameters of **Conessine** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₂₄ H ₄₀ N ₂	[5][6]
Molecular Weight	356.59 g/mol	[4][5][6]
CAS Number	546-06-5	[1][5]
Melting Point	125.5 - 127°C	[1][7][8]
Boiling Point	~450.43 - 479.38°C (estimated)	[1][8]
pKa	10.20 ± 0.70 (predicted)	[1]
Optical Activity	[α] _D ²⁰ +25.3° (c=0.7 in absolute alcohol)	[1]
logP (o/w)	6.060 (estimated)	[1][8]
Refractive Index	1.5640 (estimate)	[1]
Solubility		
Insoluble in water.[5][8]		
Soluble in ethanol (~16-50 mg/mL), DMSO (~50 mg/mL with gentle warming), and dimethylformamide (~1 mg/mL).[3][4][5][6]		
Sparingly soluble in aqueous buffers.[3]		

Structural Elucidation of Conessine

The definitive structure of **Conessine** as 3β-(Dimethylamino)-con-5-enine was determined through a combination of spectroscopic methods and single-crystal X-ray diffraction.[9] These techniques provided comprehensive information on its connectivity, stereochemistry, and three-dimensional conformation.

The logical flow for determining the structure of a natural product like **Conessine** involves isolation from its natural source, followed by a series of analytical experiments to piece together its molecular architecture.



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Caption: Workflow for the structural elucidation of **Conessine**.

Experimental Protocols

This protocol is based on methodologies described for extracting **Conessine** from the stem bark of *Holarrhena* species.^[9]^[10]

- Preparation of Plant Material: Air-dry and powder the stem bark of *Holarrhena antidysenterica*.
- Extraction: Exhaustively extract the powdered bark with ethanol using a hot percolation method.
- Concentration: Dry the ethanol extract under reduced pressure to obtain a crude residue.
- Alkalinization and Liquid-Liquid Extraction: Make the residue alkaline with an ammonium hydroxide solution. Repeatedly extract the alkaloid content into chloroform (CHCl_3).
- Washing and Drying: Combine the chloroform extracts, wash with water, dry over anhydrous sodium sulfate (Na_2SO_4), and evaporate the solvent in vacuo to yield a solid.
- Chromatographic Purification: Subject the solid to column chromatography. Elute with a suitable solvent system (e.g., hexane-ethyl acetate) to isolate pure **Conessine**.^[10]
- Crystallization: Grow colorless, plate-shaped crystals of **Conessine** from an acetone solution by slow evaporation at room temperature.^[9]

For structural characterization, purified **Conessine** is analyzed using a suite of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve a few milligrams of purified **Conessine** in a suitable deuterated solvent (e.g., CDCl_3).
 - Data Acquisition: Acquire ^1H NMR, ^{13}C NMR, and 2D NMR (e.g., COSY, HMBC) spectra on a high-field NMR spectrometer.
 - Analysis: Analyze chemical shifts, coupling constants, and correlation peaks to determine the proton and carbon framework and establish the connectivity of the molecule.^[11] The

presence of signals from two N-methyl groups is a key indicator.[11]

- Mass Spectrometry (MS):
 - Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system.
 - Ionization: Use a suitable ionization technique (e.g., Electrospray Ionization - ESI).
 - Analysis: Determine the exact mass of the molecular ion to confirm the molecular formula ($C_{24}H_{40}N_2$).[4][12] Analyze fragmentation patterns to support the proposed structure.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Prepare the sample as a KBr pellet or a thin film.
 - Data Acquisition: Record the IR spectrum.
 - Analysis: Identify characteristic absorption bands for functional groups present in the molecule, such as C-N, C=C, and C-H bonds, to corroborate the steroidal alkaloid structure.[9]

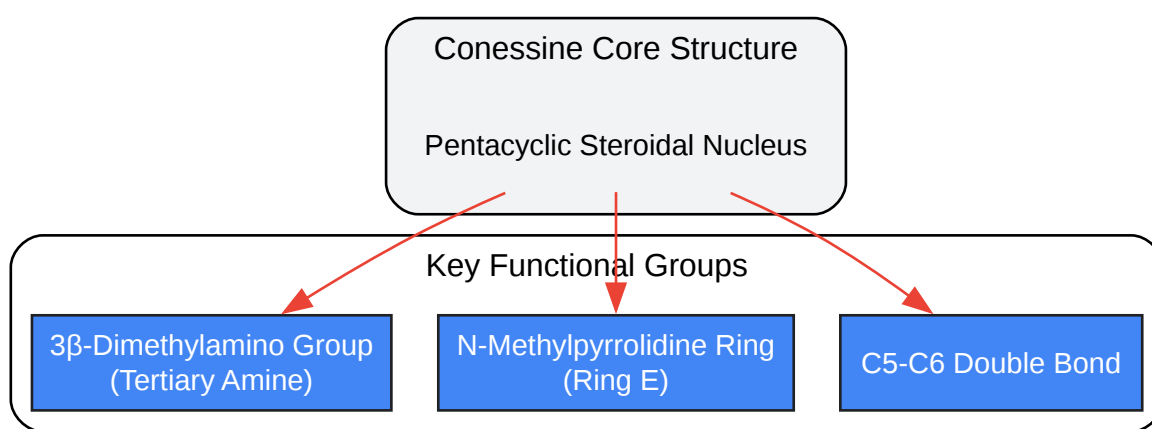
This protocol outlines the key steps for determining the three-dimensional structure of **Conessine** using X-ray crystallography.[9]

- Crystal Selection: Select a high-quality, single crystal of **Conessine** (e.g., dimensions 0.3 x 0.2 x 0.2 mm) grown from acetone.[9]
- Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., MoK α radiation).[9] Collect diffraction data at a controlled temperature.
- Structure Solution: Process the diffraction data. Solve the crystal structure using direct methods.
- Structure Refinement: Refine the structural model using full-matrix least-squares procedures. This process refines atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data, resulting in a final R-value (e.g., 0.062).[9]

- Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and the absolute stereochemistry of the molecule. The crystal system for **Conessine** has been identified as orthorhombic with space group $P2_12_12_1$.^[9]

Molecular Structure and Key Features

Conessine possesses a rigid pentacyclic steroidal nucleus with two nitrogen atoms, one integrated into a methylpyrrolidine ring (Ring E) and the other as part of a dimethylamino group at the C3 position.^{[9][10]}



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Caption: Key structural features of the **Conessine** molecule.

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References

- 1. CONESSINE CAS#: 546-06-5 [m.chemicalbook.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Conessine | CAS:546-06-5 | Potent and selective H3 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. apexbt.com [apexbt.com]
- 6. Conessine (CAS 546-06-5): R&D Systems [rndsystems.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. conessine, 546-06-5 [thegoodscentcompany.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Conessine | C24H40N2 | CID 441082 - PubChem [pubchem.ncbi.nlm.nih.gov]
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